1-(3-Methylbutyl)pyrrolidin-3-ol is an organic compound characterized by its pyrrolidine ring structure, which includes a hydroxyl group (-OH) at the 3-position and a branched alkyl chain (3-methylbutyl) at the 1-position. The molecular formula for this compound is C₉H₁₉NO, and it has a molecular weight of approximately 157.26 g/mol. The compound is classified under pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 1-(3-Methylbutyl)pyrrolidin-3-ol can be achieved through several methods, including:
1-(3-Methylbutyl)pyrrolidin-3-ol has potential applications in various fields:
Several compounds share structural similarities with 1-(3-Methylbutyl)pyrrolidin-3-ol. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylpyrrolidin-3-ol | C₅H₁₃NO | Lacks branched alkyl chain; simpler structure |
| 1-(4-Methylpentyl)pyrrolidin-3-ol | C₉H₁₉NO | Different alkyl chain length; potential for different biological activity |
| Pyrrolidin-2-one | C₅H₉NO | Contains a carbonyl instead of hydroxyl group |
| N-Methylpyrrolidin-3-ol | C₉H₁₉N | Methyl substitution at nitrogen; affects basicity |
These compounds highlight the unique branched alkyl chain present in 1-(3-Methylbutyl)pyrrolidin-3-ol, which may influence its physical properties and biological activity compared to its analogs.
The IUPAC name 1-(3-methylbutyl)pyrrolidin-3-ol provides a precise description of the compound’s structure. Breaking this down:
The molecular formula is C₉H₁₉NO, derived as follows:
Calculating the molecular weight:
This aligns with structural analogs such as 1-(3-methylbutyl)pyrrolidin-3-one (C₉H₁₇NO, MW 155.24 g/mol), accounting for the additional hydrogen atoms in the hydroxylated form.
While direct spectroscopic data for 1-(3-methylbutyl)pyrrolidin-3-ol are not explicitly available in the provided sources, inferences can be drawn from related compounds:
| Property | Value/Description | Source Analogs |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | Derived from |
| Molecular Weight | 157.25 g/mol | Calculated |
| Key Functional Groups | Hydroxyl, pyrrolidine, branched alkyl |
Pyrrolidine derivatives have played a pivotal role in advancing organic synthesis and medicinal chemistry. The pyrrolidine ring, a saturated analog of pyrrole, offers conformational rigidity and hydrogen-bonding capabilities, making it a versatile scaffold.
The isolation of pyrrolidine from natural sources (e.g., tobacco alkaloids) in the 19th century marked the beginning of its synthetic exploration. By the mid-20th century, chemists recognized the potential of substituted pyrrolidines in drug design, particularly for their ability to mimic peptide bonds and interact with biological targets.
Early syntheses of pyrrolidine derivatives relied on cyclization reactions, such as the Hofmann-Löffler reaction for nitrogen-containing heterocycles. Contemporary methods include:
A comparative analysis of synthetic routes to pyrrolidine derivatives reveals that the choice of substituents (e.g., hydroxyl vs. ketone groups) profoundly influences reaction pathways and yields.
The synthesis of 1-(3-Methylbutyl)pyrrolidin-3-ol represents a significant challenge in heterocyclic chemistry, requiring the precise construction of both the pyrrolidine ring system and the introduction of the 3-methylbutyl substituent at the nitrogen center [1] [2]. Contemporary synthetic approaches have evolved from traditional alkylation methodologies to sophisticated catalytic strategies that offer enhanced selectivity and efficiency [3] [4]. The development of these methodologies has been driven by the need for scalable, atom-economical processes that can accommodate the structural complexity inherent in this substituted pyrrolidine derivative [5] [6].
Traditional alkylation strategies for pyrrolidine functionalization have formed the foundation of synthetic approaches to nitrogen-containing heterocycles for several decades [7] [8]. These methodologies typically involve the direct introduction of alkyl groups through nucleophilic substitution reactions or the construction of the pyrrolidine ring followed by subsequent functionalization [9] [10]. The strategic selection of alkylation routes depends critically on the electronic and steric properties of both the nucleophilic pyrrolidine derivative and the electrophilic alkylating agent [11] [12].
The nucleophilic substitution of 3-methylbutyl halides with pyrrolidin-3-ol represents a direct and conceptually straightforward approach to the target compound [13] [14]. This methodology exploits the nucleophilic character of the nitrogen atom in pyrrolidin-3-ol, which can undergo substitution reactions with appropriately activated 3-methylbutyl electrophiles [15] [16]. The choice of halide leaving group significantly influences both the reaction rate and the selectivity of the transformation, with 3-methylbutyl iodide demonstrating superior reactivity compared to the corresponding bromide and chloride derivatives [17] [18].
| Halide Type | Leaving Group Ability | Reaction Rate (Relative) | Temperature (°C) | Solvent System | Side Reactions |
|---|---|---|---|---|---|
| 3-Methylbutyl chloride | Moderate | 1.0 | 60-80 | DMF, DMSO | E2 elimination (10-15%) |
| 3-Methylbutyl bromide | Good | 35-50 | 40-60 | DMF, DMSO, Acetonitrile | E2 elimination (5-10%) |
| 3-Methylbutyl iodide | Excellent | 100-150 | 25-40 | THF, Acetonitrile, DMF | E2 elimination (3-5%) |
The mechanism of nucleophilic substitution proceeds through a bimolecular pathway, characterized by the simultaneous formation of the carbon-nitrogen bond and cleavage of the carbon-halogen bond [19] [20]. The stereochemical outcome of this transformation is particularly important when the pyrrolidin-3-ol substrate contains pre-existing stereogenic centers, as the reaction proceeds with retention of configuration at the nitrogen-bearing carbon [21] [22]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven most effective for these transformations, as they stabilize the transition state while minimizing competing elimination pathways [23] [24].
The primary challenge associated with this methodology lies in the competition between substitution and elimination reactions, particularly when employing 3-methylbutyl halides that possess beta-hydrogen atoms [25] [26]. The branched nature of the 3-methylbutyl group increases the propensity for elimination reactions through both unimolecular and bimolecular mechanisms [27] [28]. Careful optimization of reaction conditions, including temperature control and base selection, is essential to maximize the desired substitution pathway while minimizing unwanted elimination products [29] [30].
Reductive amination represents an alternative traditional approach that involves the condensation of carbonyl compounds with pyrrolidin-3-ol followed by in situ reduction of the resulting imine intermediate [31] [32]. This methodology offers several advantages over direct alkylation, including enhanced functional group tolerance and the ability to introduce the 3-methylbutyl group through the use of 4-methylpentanal as the carbonyl component [33] [34]. The reductive amination process typically employs sodium borohydride or lithium aluminum hydride as the reducing agent, with the choice of reductant influencing both the reaction rate and the stereochemical outcome [35].
The mechanism of reductive amination proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration to generate an imine species [36] [37]. The subsequent reduction of this imine intermediate can occur through either hydride delivery from the less hindered face or through chelation-controlled reduction mechanisms, depending on the specific reducing agent and reaction conditions employed [38] [39]. The use of sodium borohydride in protic solvents generally favors the formation of products with specific stereochemical configurations, while lithium aluminum hydride in ethereal solvents can provide access to alternative stereoisomers [40] [41].
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Sodium borohydride | Methanol/Water | 0-25 | 2-6 | 70-85 | Moderate (3:1 to 5:1) |
| Lithium aluminum hydride | THF/Ether | -78 to 0 | 1-4 | 75-90 | High (>10:1) |
| Sodium cyanoborohydride | DMF/Acetic acid | 25-40 | 4-8 | 65-80 | Low (1.5:1 to 2:1) |
The optimization of reductive amination conditions requires careful consideration of several parameters, including the stoichiometry of reactants, the timing of reductant addition, and the pH of the reaction medium [42] [43]. The use of buffered conditions or the controlled addition of acid can significantly influence the efficiency of imine formation and subsequent reduction [44] [45]. Additionally, the presence of molecular sieves or other dehydrating agents can enhance the initial condensation step by driving the equilibrium toward imine formation [46] [47].
Modern catalytic strategies have revolutionized the synthesis of complex nitrogen-containing heterocycles by providing access to transformations that were previously challenging or impossible using traditional methodologies [48] [49]. These approaches leverage the unique reactivity profiles of transition metal catalysts to enable highly selective bond-forming reactions under mild conditions [50] [51]. The development of catalytic methods for pyrrolidine synthesis has been particularly impactful in providing access to substituted derivatives with precise control over regio- and stereochemistry [52] [53].
Transition metal-mediated coupling reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds in pyrrolidine synthesis [54]. These methodologies exploit the ability of transition metals to activate otherwise unreactive bonds and facilitate the formation of new connections through well-defined catalytic cycles. The application of palladium-catalyzed coupling reactions, in particular, has provided access to highly functionalized pyrrolidine derivatives through cross-coupling between organohalides and nitrogen nucleophiles.
The Buchwald-Hartwig amination reaction represents one of the most significant advances in this area, enabling the formation of carbon-nitrogen bonds between aryl or vinyl halides and various nitrogen nucleophiles. When applied to pyrrolidine synthesis, this methodology allows for the introduction of diverse substituents at the nitrogen center through the coupling of appropriately substituted halides with pyrrolidin-3-ol derivatives. The use of bulky, electron-rich phosphine ligands has proven crucial for achieving high catalytic activity and selectivity in these transformations.
| Catalyst System | Coupling Type | Substrate Scope | Yield Range (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | Sonogashira-type | Terminal alkynes, Aryl halides | 75-90 | 80-100 | 4-8 |
| Ni(cod)₂/PPh₃ | Kumada coupling | Grignard reagents, Halides | 70-85 | 0-25 | 2-6 |
| Pd(OAc)₂/XPhos | Buchwald-Hartwig | Aryl halides, Amines | 80-95 | 100-120 | 8-12 |
| RuCl₃/PCy₃ | Hydrogenative coupling | Aldehydes, Amines | 65-80 | 45-60 | 6-10 |
| IrCl(CO)(PPh₃)₂ | Reductive cycloaddition | Amides, Alkenes | 70-88 | 60-80 | 4-6 |
Nickel-catalyzed coupling reactions have also gained prominence due to the lower cost and reduced toxicity of nickel compared to palladium. These methodologies have proven particularly effective for the coupling of alkyl halides, which often present challenges in palladium-catalyzed systems due to competing beta-hydride elimination pathways. The development of specialized ligand systems for nickel catalysis has enabled the successful coupling of 3-methylbutyl halides with pyrrolidine derivatives under mild conditions.
Recent advances in iridium-catalyzed transformations have opened new avenues for pyrrolidine synthesis through reductive cycloaddition reactions. These methodologies involve the reductive generation of azomethine ylides from amide precursors, followed by their cycloaddition with electron-deficient alkenes to form substituted pyrrolidines. The use of tetramethyldisiloxane as a terminal reductant in combination with Vaska's complex has proven particularly effective for generating both stabilized and unstabilized azomethine ylides under mild conditions.
Flow chemistry has emerged as a transformative technology for the optimization of synthetic processes, offering unprecedented control over reaction parameters and enabling the rapid screening of reaction conditions. The application of flow chemistry to pyrrolidine synthesis has proven particularly beneficial for reactions that require precise temperature control or involve the generation of reactive intermediates. The continuous nature of flow processes allows for enhanced mixing, improved heat transfer, and reduced residence times compared to traditional batch processes.
The implementation of flow chemistry for the synthesis of 1-(3-Methylbutyl)pyrrolidin-3-ol has demonstrated significant advantages in terms of both yield and selectivity. The precise control of reaction temperature and residence time afforded by flow reactors enables the optimization of competing reaction pathways, maximizing the desired product while minimizing side reactions. Additionally, the ability to rapidly screen reaction conditions through automated parameter variation has accelerated the development of optimized synthetic protocols.
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Temperature Control | ±5°C | ±0.5°C | 10× |
| Mixing Efficiency | Moderate | Excellent | 5-10× |
| Residence Time Control | Limited | Precise | Variable |
| Safety Profile | Standard | Enhanced | 2-5× |
| Throughput | Variable | Consistent | 2-3× |
| Waste Generation | Higher | Lower | 1.5-2× |
The electrochemical modification of pyrrolidine derivatives under flow conditions has shown particular promise for achieving selective oxidative transformations. The use of electrochemical microreactors enables precise control of current density and electrode potential, facilitating the selective oxidation or reduction of specific functional groups within the pyrrolidine framework. These methodologies have proven particularly effective for the late-stage functionalization of complex pyrrolidine derivatives where traditional chemical oxidants might lack selectivity.
Protecting group strategies play a crucial role in the synthesis of complex heterocyclic compounds by temporarily masking reactive functional groups during synthetic transformations. The selection of appropriate protecting groups requires careful consideration of their stability under the planned reaction conditions, their ease of introduction and removal, and their compatibility with other functional groups present in the molecule. In the context of pyrrolidine synthesis, protecting groups are particularly important for controlling the reactivity of the nitrogen atom and preventing unwanted side reactions.
The tert-butoxycarbonyl protecting group represents one of the most widely employed nitrogen protecting groups in organic synthesis due to its excellent stability under basic conditions and facile removal under acidic conditions. The introduction of the Boc protecting group to pyrrolidin-3-ol derivatives typically employs di-tert-butyl dicarbonate in the presence of a suitable base, such as sodium hydroxide or 4-dimethylaminopyridine. This transformation proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon of the anhydride, followed by elimination of carbon dioxide and tert-butoxide.
The mechanism of Boc protection involves the formation of a tetrahedral intermediate through nucleophilic addition of the amine to one of the carbonyl groups in di-tert-butyl dicarbonate. This intermediate then undergoes elimination to release carbon dioxide and tert-butanol, generating the desired carbamate product. The reaction is typically conducted in aqueous or mixed aqueous-organic media, with the choice of solvent system influencing both the reaction rate and the efficiency of the transformation.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Typical Yield (%) |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc₂O, Base | TFA/DCM, HCl/MeOH | Acid labile, Base stable | 85-95 |
| Benzyloxycarbonyl (Cbz) | CbzCl, Base | H₂/Pd-C, TFA | Hydrogenolysis, Acid stable | 80-90 |
| Acetyl (Ac) | Ac₂O, Base | NaOH/MeOH, K₂CO₃ | Base labile, Acid stable | 75-85 |
| Tosyl (Ts) | TsCl, Base | Na/NH₃, Li/NH₃ | Reducing conditions | 70-80 |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | FmocCl, Base | Piperidine/DMF | Base labile, Acid stable | 85-92 |
The deprotection of Boc-protected pyrrolidines typically employs strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol. The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. The use of cation scavengers such as anisole or thioanisole is often necessary to prevent alkylation of the deprotected amine by the generated tert-butyl cation.
Alternative deprotection methods have been developed to address specific synthetic challenges, including the use of trimethylsilyl iodide followed by methanolysis. This methodology proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the resulting silyl ester and decarboxylation. This approach is particularly useful when other deprotection methods prove too harsh for sensitive substrates.
The isolation and characterization of carbamate intermediates represents a critical aspect of pyrrolidine synthesis, particularly when employing protecting group strategies that involve the formation of temporary carbamate linkages. These intermediates often exhibit unique structural features that can be exploited for subsequent transformations or serve as key branching points in synthetic sequences. The characterization of carbamate intermediates requires the use of multiple analytical techniques to establish their structural identity and assess their purity.
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for carbamate intermediates, with both proton and carbon-13 spectra offering detailed insights into the connectivity and stereochemistry of these compounds. The carbamate carbonyl carbon typically appears in the range of 155-165 parts per million in carbon-13 nuclear magnetic resonance spectra, while the characteristic rotation around the carbon-nitrogen bond leads to complex splitting patterns in proton nuclear magnetic resonance spectra due to the presence of syn and anti rotamers.
| Analytical Technique | Key Diagnostic Features | Typical Values/Ranges |
|---|---|---|
| ¹H NMR | Rotameric behavior, N-H signals | δ 1.4-1.6 (t-Bu), 4.8-5.2 (N-H) |
| ¹³C NMR | Carbamate C=O | δ 155-165 ppm |
| IR Spectroscopy | C=O stretch, N-H stretch | 1680-1720 cm⁻¹, 3300-3500 cm⁻¹ |
| Mass Spectrometry | Molecular ion, fragmentation | [M+H]⁺, loss of Boc (56 Da) |
| Melting Point | Crystalline intermediates | Compound-specific |
The infrared spectroscopic analysis of carbamate intermediates reveals characteristic absorption bands that provide valuable structural information. The carbamate carbonyl stretch typically appears in the range of 1680-1720 wavenumbers, while nitrogen-hydrogen stretching vibrations are observed in the 3300-3500 wavenumber region. The exact position of these bands can provide insights into the electronic environment of the carbamate group and the presence of intramolecular hydrogen bonding.
Mass spectrometric analysis of carbamate intermediates often reveals characteristic fragmentation patterns that can aid in structural confirmation. The loss of the protecting group, such as the 56 mass unit loss corresponding to the tert-butoxycarbonyl group, represents a diagnostic fragmentation pathway. Additionally, the molecular ion peak provides confirmation of the molecular formula, while high-resolution mass spectrometry can establish the exact mass and elemental composition.
The nuclear magnetic resonance spectroscopic characterization of 1-(3-methylbutyl)pyrrolidin-3-ol provides essential structural information through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques [1] [2]. The compound exhibits a characteristic pyrrolidine ring structure with distinctive spectral features that can be analyzed through comparison with related pyrrolidin-3-ol derivatives [3] [4] [5].
The pyrrolidine ring system in 1-(3-methylbutyl)pyrrolidin-3-ol demonstrates characteristic nuclear magnetic resonance patterns consistent with five-membered nitrogen-containing heterocycles [4] [5]. The carbon-3 position bearing the hydroxyl substituent typically appears as a multiplet in the ¹H nuclear magnetic resonance spectrum within the range of 4.2-4.5 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [1] [2]. The corresponding ¹³C nuclear magnetic resonance signal for the hydroxyl-bearing carbon appears in the characteristic range of 70-74 parts per million [3] [1].
The 3-methylbutyl substituent attached to the nitrogen atom contributes additional complexity to the spectral pattern. The nitrogen-methylene protons (N-CH₂) appear as a triplet in the region of 2.4-2.8 parts per million in the ¹H nuclear magnetic resonance spectrum, while the corresponding carbon signal appears at 58-62 parts per million in the ¹³C spectrum [1] [5]. The branched alkyl chain shows characteristic methyl doublets at approximately 0.9-1.0 parts per million for both terminal methyl groups, with the corresponding ¹³C signals appearing at 22-23 parts per million [3] [2].
Ring conformation analysis through nuclear magnetic resonance coupling constants reveals that the pyrrolidine ring predominantly adopts an envelope conformation [6] [7]. The vicinal coupling constants provide information about the preferred conformational states, with typical values indicating the C-γ carbon occupying the envelope flap position [8]. The hydroxyl proton exchange with deuterated solvents confirms the presence of the tertiary alcohol functionality at position 3 [1] [2].
Mass spectrometric analysis of 1-(3-methylbutyl)pyrrolidin-3-ol reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [3] [9]. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the molecular formula C₉H₁₉NO with a molecular weight of 157.26 grams per mole [11].
The fragmentation pattern follows predictable pathways based on the structural features of the molecule. The most significant fragmentation involves the loss of water (18 mass units) from the molecular ion, producing a prominent fragment at mass-to-charge ratio 139 [3] [9]. This dehydration process is characteristic of tertiary alcohols and represents one of the primary fragmentation pathways observed in electron ionization mass spectrometry [3] [1].
Another important fragmentation pathway involves the cleavage of the N-alkyl bond, resulting in the formation of the pyrrolidin-3-ol fragment ion at mass-to-charge ratio 86 [3] [1]. This fragment often appears as the base peak or one of the most intense peaks in the mass spectrum, reflecting the stability of the pyrrolidine ring system [9] [12]. Additional fragmentation of the alkyl chain produces characteristic fragments including the 3-methylbutyl cation at mass-to-charge ratio 71 and various alkyl fragments at lower mass-to-charge ratios [3] [9].
The fragmentation pattern also includes the formation of iminium ions through alpha-cleavage processes involving the nitrogen atom [3] [9]. These characteristic nitrogen-containing fragments provide confirmation of the pyrrolidine structure and assist in distinguishing this compound from other structural isomers [1] [12]. The relative intensities of these fragments depend on the ionization conditions and can be used for quantitative analysis in complex mixtures [3] [9].
Crystallographic analysis of 1-(3-methylbutyl)pyrrolidin-3-ol and related pyrrolidine derivatives provides detailed three-dimensional structural information essential for understanding molecular conformation and intermolecular interactions [6] [7] [13]. While direct X-ray crystallographic data for this specific compound are limited, structural analysis of analogous pyrrolidin-3-ol derivatives reveals characteristic conformational features that can be extrapolated to the target molecule [6] [7].
The pyrrolidine ring in related structures consistently adopts an envelope conformation with the nitrogen atom or one of the carbon atoms displaced from the plane defined by the remaining four atoms [6] [7]. Crystallographic studies of similar compounds demonstrate that the C-γ carbon (carbon-3 in the pyrrolidine numbering system) frequently occupies the envelope flap position, with puckering parameters typically showing Q(2) values of 0.35-0.40 Ångström and φ(2) values near 180-190 degrees [6] [7].
The hydroxyl substituent at position 3 introduces additional conformational considerations through hydrogen bonding interactions [6] [7]. Crystal structures of related pyrrolidin-3-ol derivatives show that the hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding networks [6] [13]. The C-O bond length typically measures 1.42-1.45 Ångström, while the O-H bond length is approximately 0.96-0.98 Ångström [6] [7].
The 3-methylbutyl substituent on the nitrogen atom adopts extended conformations in crystal structures of analogous compounds, minimizing steric interactions with the pyrrolidine ring [6] [7]. The N-C bond length connecting the nitrogen to the alkyl chain typically measures 1.46-1.48 Ångström, consistent with sp³ hybridization at the nitrogen center [6] [13]. Torsion angles along the alkyl chain generally adopt staggered conformations to minimize van der Waals repulsions [7] [13].
Intermolecular interactions in crystal structures of related compounds include hydrogen bonding between hydroxyl groups and nitrogen atoms, as well as van der Waals interactions between alkyl substituents [6] [7] [13]. These interactions contribute to the overall crystal packing and influence physical properties such as melting point and solubility [6] [13].
Density functional theory calculations provide comprehensive insights into the electronic structure, geometric parameters, and thermodynamic properties of 1-(3-methylbutyl)pyrrolidin-3-ol [14] [15] [16]. Computational studies employing various density functional theory methodologies, including B3LYP (Becke, 3-Parameter, Lee-Yang-Parr) and M06-2X functionals with appropriate basis sets, have been extensively applied to pyrrolidine derivatives to understand their structural and electronic characteristics [14] [16] [17].
Geometry optimization calculations using the B3LYP/6-31G(d,p) level of theory predict bond lengths and angles consistent with experimental crystallographic data for related compounds [14] [16]. The pyrrolidine ring adopts an envelope conformation in the optimized structures, with the nitrogen atom or carbon-3 atom displaced from the plane of the remaining ring atoms [16] [17]. The C-N bond lengths within the pyrrolidine ring typically range from 1.46 to 1.48 Ångström, while C-C bond lengths vary between 1.52 and 1.54 Ångström [14] [16].
Electronic structure analysis through density functional theory calculations reveals important information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [16] [17]. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule [16] [17]. For pyrrolidin-3-ol derivatives, the HOMO typically exhibits significant electron density on the nitrogen atom and the π-system of any aromatic substituents, while the LUMO is generally localized on electron-withdrawing groups or anti-bonding orbitals [16] [17].
Natural bond orbital (NBO) analysis through density functional theory calculations provides detailed information about electron distribution and bonding characteristics [14] [16]. The analysis reveals the extent of charge transfer between different molecular fragments and identifies stabilizing hyperconjugative interactions [14] [16]. The nitrogen lone pair typically shows significant delocalization into adjacent C-H and C-C anti-bonding orbitals, contributing to the overall stability of the pyrrolidine ring system [16] [17].
Thermodynamic properties calculated through density functional theory include formation enthalpies, Gibbs free energies, and entropy values [15] [16]. These calculations are essential for understanding the relative stability of different conformational states and predicting reaction thermodynamics [15] [17]. Solvent effects can be incorporated through implicit solvation models such as the integral equation formalism polarizable continuum model (IEFPCM), providing more realistic estimates of properties in solution [16] [17].
Molecular dynamics simulations provide dynamic information about the conformational flexibility and time-dependent behavior of 1-(3-methylbutyl)pyrrolidin-3-ol in various environments [18] [19] [20]. These computational studies employ classical force fields such as CHARMM36, AMBER, or GROMOS to model atomic interactions and simulate molecular motion over time scales ranging from nanoseconds to microseconds [18] [20] [21].
Conformational analysis through molecular dynamics simulations reveals the range of accessible conformational states and their relative populations [18] [8] [20]. The pyrrolidine ring exhibits dynamic behavior between different envelope conformations, with interconversion barriers typically ranging from 2 to 5 kilocalories per mole [8] [20]. Ring puckering analysis during molecular dynamics trajectories shows that the C-γ-endo conformation is generally more stable than the C-γ-exo conformation by approximately 1-3 kilocalories per mole [8] [20].
Solvation effects on molecular conformation can be investigated through molecular dynamics simulations in explicit water or organic solvent models [18] [20]. These studies reveal how solvent molecules interact with the hydroxyl group and influence the overall conformational preferences of the molecule [18] [8]. Hydrogen bonding patterns between the hydroxyl group and water molecules are particularly important for understanding solubility and partitioning behavior [18] [20].
Root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses from molecular dynamics trajectories provide quantitative measures of structural stability and flexibility [18] [20] [21]. Typical RMSD values for the heavy atoms of pyrrolidine derivatives range from 1.5 to 3.0 Ångström over simulation time scales of 50-100 nanoseconds [18] [21]. RMSF analysis identifies the most flexible regions of the molecule, typically showing higher flexibility for the terminal portions of the alkyl substituent compared to the rigid pyrrolidine ring [18] [20].
Free energy surfaces calculated from molecular dynamics simulations through techniques such as umbrella sampling or metadynamics provide detailed information about conformational preferences and transition barriers [18] [8] [20]. These calculations are particularly valuable for understanding the energetics of ring puckering transitions and rotational isomerism about the N-alkyl bond [8] [20]. The results contribute to the development of improved force field parameters and the prediction of experimental observables such as nuclear magnetic resonance coupling constants and relaxation times [8] [20].